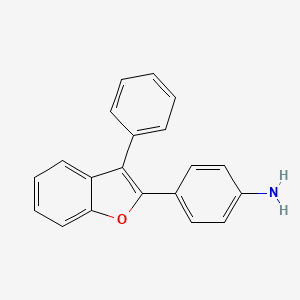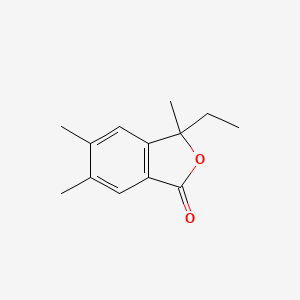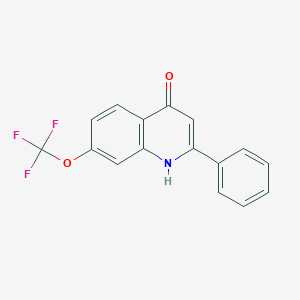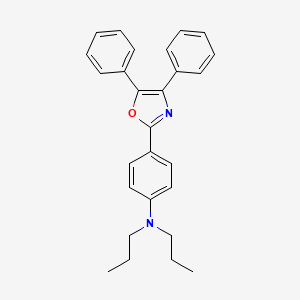
4-(4,5-Diphenyl-1,3-oxazol-2-yl)-N,N-dipropylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4,5-Diphenyloxazol-2-yl)-N,N-dipropylaniline is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a diphenyloxazole moiety attached to an aniline group, which is further substituted with dipropyl groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-Diphenyloxazol-2-yl)-N,N-dipropylaniline typically involves the cyclization of esters of benzoin and aromatic acids. One common method is the acylation of benzoin by Davidson’s method, followed by cyclization to form the oxazole ring . The reaction conditions often involve the use of phase-transfer catalysis and alkylation of carboxylic acid salts with desyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
4-(4,5-Diphenyloxazol-2-yl)-N,N-dipropylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The aniline group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-(4,5-Diphenyloxazol-2-yl)-N,N-dipropylaniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of photochromic materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 4-(4,5-Diphenyloxazol-2-yl)-N,N-dipropylaniline involves its interaction with specific molecular targets. For instance, as a dual antagonist of TRPA1 and TRPV1 ion channels, it inhibits the activation of these channels, thereby reducing pain perception . The compound’s structure allows it to bind to the active sites of these ion channels, blocking their function and modulating pain signals.
Comparación Con Compuestos Similares
Similar Compounds
3-(4,5-Diphenyl-1,3-oxazol-2-yl)propanal oxime: Another oxazole derivative with similar biological activities.
4,5-Diphenyl-1H-imidazol-2-yl derivatives: Compounds with comparable chemical properties and applications.
Uniqueness
4-(4,5-Diphenyloxazol-2-yl)-N,N-dipropylaniline stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its dual antagonistic activity on TRPA1 and TRPV1 ion channels is particularly noteworthy, making it a promising candidate for pain management research .
Propiedades
Número CAS |
96608-27-4 |
|---|---|
Fórmula molecular |
C27H28N2O |
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
4-(4,5-diphenyl-1,3-oxazol-2-yl)-N,N-dipropylaniline |
InChI |
InChI=1S/C27H28N2O/c1-3-19-29(20-4-2)24-17-15-23(16-18-24)27-28-25(21-11-7-5-8-12-21)26(30-27)22-13-9-6-10-14-22/h5-18H,3-4,19-20H2,1-2H3 |
Clave InChI |
UKHXIMONFKKGPC-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)C1=CC=C(C=C1)C2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


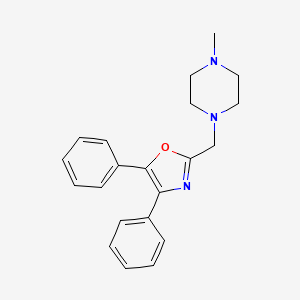
![4-Chloro-3-ethyl-6-methyl-2-phenyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12878321.png)

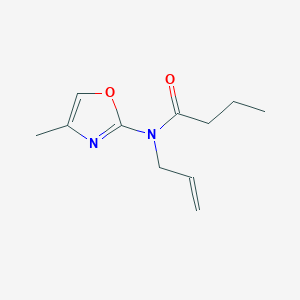
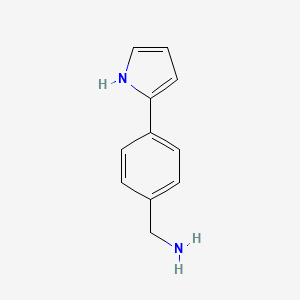
![N-[4-(4-Fluorobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B12878341.png)


![3-(4-(Hydroxymethyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12878354.png)
![2-(Methylthio)benzo[d]oxazole-5-acetonitrile](/img/structure/B12878363.png)
